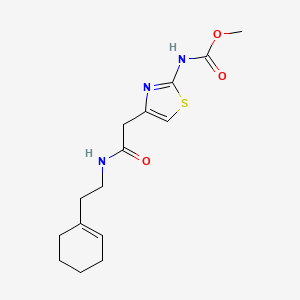

Methyl (4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

説明

This compound features a thiazole core substituted with a methyl carbamate group at the 2-position and a 2-(cyclohex-1-en-1-yl)ethylamino-2-oxoethyl side chain at the 4-position. Its molecular structure suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, though explicit bioactivity data are unavailable in the provided evidence.

特性

IUPAC Name |

methyl N-[4-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-21-15(20)18-14-17-12(10-22-14)9-13(19)16-8-7-11-5-3-2-4-6-11/h5,10H,2-4,6-9H2,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVUMOJBLURPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl (4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring, a carbamate group, and a cyclohexene moiety. Its molecular formula is . Understanding the chemical structure is essential for elucidating its biological activity.

Antitumor Activity

Research indicates that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, thiazole-based compounds have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.2 | Apoptosis |

| Compound B | HeLa | 20.5 | Cell Cycle Arrest |

| Methyl Carbamate | MDA-MB-231 | 25.0 | Apoptosis |

Anti-inflammatory Effects

Methyl (4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has also been evaluated for anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro .

Antimicrobial Activity

The compound's antimicrobial potential has been explored, showing effectiveness against various bacterial strains. For example, derivatives containing the thiazole ring have demonstrated notable activity against both gram-positive and gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 1: Antitumor Efficacy in Breast Cancer Models

A study conducted on the effects of methyl carbamate derivatives in breast cancer models (MCF-7 and MDA-MB-231) revealed that these compounds exhibited significant cytotoxicity. The combination of methyl carbamate with doxorubicin showed a synergistic effect, enhancing the overall antitumor efficacy .

Case Study 2: Inhibition of Inflammatory Pathways

In another investigation, the compound was tested for its ability to inhibit NF-kB signaling pathways in macrophages. Results indicated a marked decrease in TNF-alpha production, suggesting potential therapeutic applications in inflammatory diseases .

類似化合物との比較

Comparative Data Table

Key Findings and Implications

Cyclohexene vs. Cyclohexyl : The unsaturated cyclohexene group in the target compound may improve binding to hydrophobic pockets in proteins but requires careful storage to prevent oxidation .

Carbamate vs. Urea : Carbamates generally exhibit better hydrolytic stability than ureas, favoring oral bioavailability .

Thiazole Core: Common in bioactive molecules; substitution patterns dictate target selectivity.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。